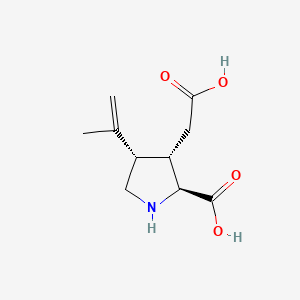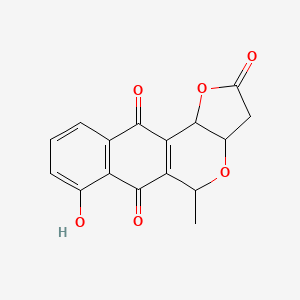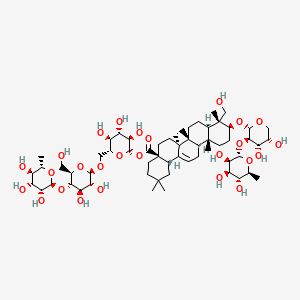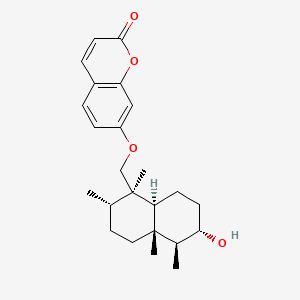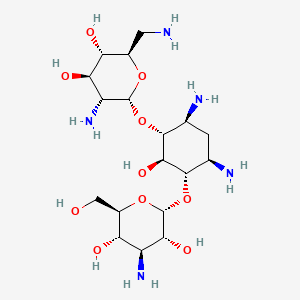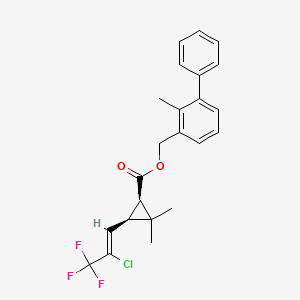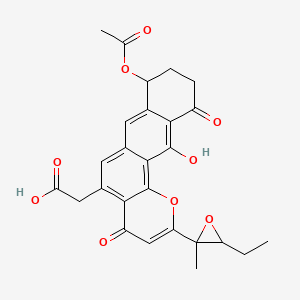
homoharringtonine
Vue d'ensemble
Description
Myelostat, également connu sous le nom d’homoharringtonine, est un dérivé semisynthétique de l’harringtonine. Il est principalement utilisé comme inhibiteur de la synthèse protéique et a montré son efficacité dans l’induction de l’apoptose dans les cellules tumorales. Myelostat est utilisé dans le traitement de la leucémie myéloïde chronique et d’autres cancers .
Applications De Recherche Scientifique
Myelostat has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protein synthesis inhibition and apoptosis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of chronic myeloid leukemia and other cancers. .
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mécanisme D'action
Myelostat exerce ses effets en inhibant la synthèse protéique. Il se lie au site A ribosomal, empêchant l’élongation de la chaîne polypeptidique. Cette inhibition entraîne l’apoptose dans les cellules tumorales. Le composé cible également la sous-unité protéique M2 de la ribonucléotide réductase, inactivant l’enzyme et perturbant la synthèse de l’ADN .
Composés similaires :
Hydroxyurée : Un autre inhibiteur de la synthèse protéique utilisé dans le traitement du cancer.
Méthotrexate : Un médicament antimétabolite et antifolate utilisé en chimiothérapie.
Cyclophosphamide : Un agent alkylant utilisé en chimiothérapie.
Unicité de Myelostat : Myelostat est unique en raison de son double mécanisme d’action, ciblant à la fois la synthèse protéique et la synthèse de l’ADN. Cette double action le rend particulièrement efficace dans l’induction de l’apoptose dans les cellules tumorales et la survenue de la résistance aux autres agents anticancéreux .
Analyse Biochimique
Biochemical Properties
Homoharringtonine inhibits protein synthesis, acting on the first cycle of the elongation phase of translation by preventing substrate binding to the acceptor site on the eukaryotic 60S ribosome subunit . This blocks aminoacyl-tRNA binding and peptide bond formation .
Cellular Effects
This compound has shown significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management . Its ability to impact various physiological pathways opens new avenues for therapeutic applications .
Molecular Mechanism
This compound exerts its effects at the molecular level by competing with the amino acid side chains of incoming aminoacyl-tRNAs for binding in the A-site cleft in the peptidyl-transferase center in the ribosome . Thus, the inhibition of translation by this compound occurs after the recruitment of ribosomes .
Temporal Effects in Laboratory Settings
It is known that this compound has been used widely in the treatment of CML, AML, and MDS, especially in China .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its inhibition of protein synthesis
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Myelostat est synthétisé à partir de la céphalotaxine, un alcaloïde naturel extrait de la plante Cephalotaxus. La synthèse implique plusieurs étapes, notamment l’estérification et la méthoxylation. L’intermédiaire clé, la céphalotaxine, subit une série de transformations chimiques pour donner l’homoharringtonine .
Méthodes de production industrielle : La production industrielle de Myelostat implique l’extraction à grande échelle de la céphalotaxine à partir de plantes Cephalotaxus, suivie d’une synthèse chimique. Le processus est optimisé pour un rendement et une pureté élevés, garantissant l’efficacité et la sécurité du composé pour un usage médical .
Analyse Des Réactions Chimiques
Types de réactions : Myelostat subit diverses réactions chimiques, notamment :
Oxydation : Myelostat peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de Myelostat.
Substitution : Myelostat peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
4. Applications de la recherche scientifique
Myelostat a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l’étude de l’inhibition de la synthèse protéique et de l’apoptose.
Biologie : Étudié pour ses effets sur les processus cellulaires et l’expression des gènes.
Médecine : Appliqué dans le traitement de la leucémie myéloïde chronique et d’autres cancers. .
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et de formulations médicamenteuses.
Comparaison Avec Des Composés Similaires
Hydroxyurea: Another protein synthesis inhibitor used in cancer treatment.
Methotrexate: An antimetabolite and antifolate drug used in chemotherapy.
Cyclophosphamide: An alkylating agent used in cancer therapy.
Uniqueness of Myelostat: Myelostat is unique due to its dual mechanism of action, targeting both protein synthesis and DNA synthesis. This dual action makes it particularly effective in inducing apoptosis in tumor cells and overcoming resistance to other anticancer agents .
Propriétés
Key on ui mechanism of action |
Homoharringtonine inhibits protein synthesis by not directly binding to Bcr-Abl. It binds to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis. |
|---|---|
Numéro CAS |
26833-87-4 |
Formule moléculaire |
C29H39NO9 |
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
1-O-[(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |
InChI |
InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1 |
Clé InChI |
HYFHYPWGAURHIV-PWNJXPRTSA-N |
SMILES |
CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
SMILES isomérique |
CC(C)(CCC[C@@](CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |
SMILES canonique |
CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
26833-87-4 |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
Bulk: Room temperature and 60°C stability studies indicate the chemical to be stable for at least 30 days (HPLC). Solution: Room temperature stability studies for homoharringtonine (1mg/mL) in 10% ethanol showed 16% decomposition after 24 hours and 35% decomposition after 96 hours (HPLC). |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Homoharringtonine; Omacetaxine mepesuccinate; CGX-635; Myelostat; Ceflatonin; homoharringtonine; homoharringtonine, 3H-labeled, (3(R))-isomer; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of homoharringtonine?
A1: this compound primarily acts as a protein synthesis inhibitor. It binds to the A-site of the ribosome's peptidyl transferase center, inhibiting the elongation of the polypeptide chain during translation. [] This effectively disrupts protein synthesis in cells, particularly affecting rapidly dividing cells like leukemia cells. []
Q2: How does this compound's inhibition of protein synthesis translate into anti-leukemic effects?
A2: By inhibiting protein synthesis, this compound triggers several downstream effects in leukemia cells:
- Apoptosis Induction: HHT has been shown to induce apoptosis, a programmed cell death mechanism, in various leukemia cell lines, including HL-60 [, , ], K562 [, ], and AML cells. [, , , ]
- Cell Cycle Arrest: HHT can induce cell cycle arrest, preventing leukemia cells from progressing through their division cycle. [, ]
- Downregulation of Specific Proteins: Research indicates that HHT can specifically target the expression of certain proteins involved in leukemia cell survival and proliferation. One study highlighted that HHT significantly reduces levels of MCL1, androgen receptor (AR), AR-V7, and c-MYC proteins in prostate cancer cells, suggesting a broader anticancer potential. [] Another study found that HHT, in combination with sorafenib, reduced the levels of FLT3 and its downstream signaling proteins in FLT3-ITD AML. []
- Epigenetic Modulation: Recent research has shown HHT can impact the DNA epigenome in AML by targeting the SP1/TET1 axis, leading to decreased global DNA 5-hydroxymethylcytosine abundance. [] Depleting TET1 mimicked the anti-leukemic effects of HHT, suggesting this epigenetic modulation is crucial for its therapeutic activity.
Q3: What makes FLT3-mutated AML cells particularly sensitive to this compound?
A3: Studies show that this compound targets the SP1/TET1/5hmC signaling pathway, leading to the suppression of FLT3, a critical gene often mutated in AML. [] This suppression, along with the downregulation of its downstream targets like MYC, contributes to the increased sensitivity of FLT3-mutated AML cells to HHT. [, ]
Q4: Is this compound effective against chloroquine-resistant malaria?
A4: Research suggests that this compound, at concentrations of 2.7-3.4 nM, effectively inhibited the growth of chloroquine-resistant Plasmodium falciparum malaria in vitro. [, ] In vivo studies using mice infected with P. yoelii also showed promising results with HHT inhibiting parasite growth. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C29H39NO9, and its molecular weight is 545.6 g/mol.
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research abstracts do not delve into detailed spectroscopic data (e.g., NMR, IR), this information can be found in specific chemical databases and research articles focusing on the compound's isolation and characterization.
Q7: What are the challenges associated with the formulation of this compound?
A7: this compound is known to have stability issues. The research abstracts do not provide specific details on its stability profile but suggest that formulation strategies are needed to overcome these challenges. []
Q8: How can the stability, solubility, or bioavailability of this compound be improved?
A8: One study investigated the development of PEGylated long-circulating liposomes for delivering HHT. [] These liposomes demonstrated improved delivery and efficacy in suppressing multiple myeloma cancer stem cells compared to free HHT, highlighting the potential of nanoformulations for enhancing HHT's therapeutic properties. [] Further research is needed to explore additional formulation approaches, such as the use of cyclodextrins, nanoparticles, or other drug delivery systems.
Q9: What is the safety profile of this compound?
A9: While generally well-tolerated, this compound can induce some side effects. [, ] Myelosuppression, characterized by a decrease in blood cell production, is a significant dose-limiting toxicity observed in several studies. [, , , , ] Other reported side effects include nausea, vomiting, diarrhea, fever, chills, and reversible cardiovascular toxicity, including hypotension and ventricular tachycardia. [, ]
Q10: Has this compound shown efficacy in clinical trials for leukemia?
A10: Yes, this compound has demonstrated promising clinical activity in various types of leukemia:
- Acute Myeloid Leukemia (AML): HHT-based induction regimens showed higher complete remission rates and improved survival compared to daunorubicin and cytarabine regimen in patients with de novo AML. [] The combination of HHT and cytarabine also showed efficacy in high-risk AML patients and those refractory to anthracycline-based chemotherapy. []
- Chronic Myeloid Leukemia (CML): HHT, combined with interferon α-2b, showed efficacy in treating CML, leading to improved hematologic and cytogenetic responses and prolonged survival. [] It has also been investigated as a salvage therapy for CML patients with the T315I BCR-ABL mutation. []
- Myelodysplastic Syndrome (MDS): While HHT may have clinical activity in some patients with MDS, responses vary, and further research is needed to determine its optimal use in this patient population. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



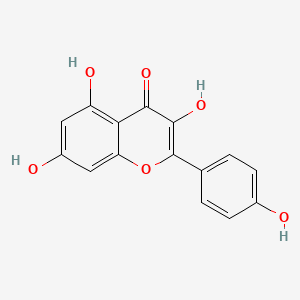
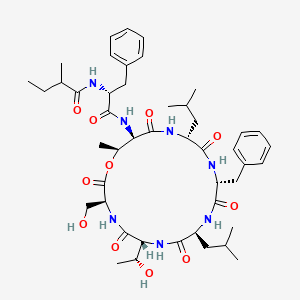
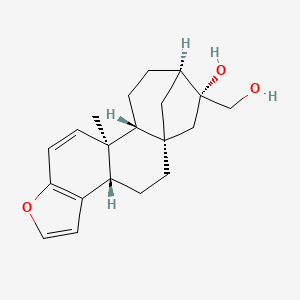
![(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate](/img/structure/B1673273.png)

